5-chloro-N,N-diethyl-2-methoxybenzamide
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Overview
Description
5-chloro-N,N-diethyl-2-methoxybenzamide is an organic compound with the molecular formula C12H17ClN2O2. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro group, a methoxy group, and a diethylamino group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N,N-diethyl-2-methoxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with p-aminosalicylic acid.
Methylation: The p-aminosalicylic acid undergoes methylation using dimethyl sulfate in the presence of an alkaline agent such as potassium hydroxide or sodium hydroxide.
Chlorination: The methylated product is then chlorinated to introduce the chloro group.
Amidation: Finally, the chlorinated intermediate is reacted with diethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N,N-diethyl-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
5-chloro-N,N-diethyl-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly antiemetic drugs.
Biology: The compound is studied for its potential effects on gastrointestinal motility and its interactions with biological receptors.
Industry: It is used in the production of other chemical compounds and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 5-chloro-N,N-diethyl-2-methoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it acts on dopamine receptors in the gastrointestinal tract, enhancing motility and providing antiemetic effects. The compound’s structure allows it to bind to these receptors and modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, used as an antiemetic and gastroprokinetic agent.
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide: Another compound with similar structure and applications.
Uniqueness
5-chloro-N,N-diethyl-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, and diethylamino groups makes it particularly effective in its applications compared to other similar compounds.
Properties
IUPAC Name |
5-chloro-N,N-diethyl-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-4-14(5-2)12(15)10-8-9(13)6-7-11(10)16-3/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTYMFIKZQVOKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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